
ST 2825
Descripción general
Descripción
ST 2825 es un compuesto sintético conocido por su papel como inhibidor específico de la dimerización de la proteína MyD88 (Myeloid Differentiation Primary Response 88). MyD88 es una proteína adaptadora crucial involucrada en las vías de señalización de la respuesta inmunitaria innata. Al inhibir la dimerización de MyD88, this compound interfiere con el reclutamiento de la Kinasa 1 Asociada al Receptor de Interleucina-1 (IRAK1) y la Kinasa 4 Asociada al Receptor de Interleucina-1 (IRAK4), modulando así las respuestas inmunitarias .
Métodos De Preparación
ST 2825 se sintetiza a través de una serie de reacciones químicas que imitan la estructura del heptapéptido en el bucle BB del dominio MyD88-TIR. La ruta sintética involucra los siguientes pasos:
Formación de la estructura central: La estructura central de this compound se forma mediante la reacción de moléculas precursoras específicas bajo condiciones controladas.
Modificaciones de grupos funcionales: Se introducen varios grupos funcionales en la estructura central para lograr las propiedades químicas deseadas.
Purificación: El compuesto final se purifica utilizando técnicas como la cromatografía para asegurar una alta pureza.
Los métodos de producción industrial para this compound implican escalar el proceso de síntesis de laboratorio mientras se mantienen estrictas medidas de control de calidad para asegurar la consistencia y pureza del producto final .
Análisis De Reacciones Químicas
ST 2825 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede sufrir reacciones de oxidación en presencia de agentes oxidantes, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para producir formas reducidas de this compound.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con propiedades químicas alteradas .
Aplicaciones Científicas De Investigación
Neuroinflammation
Recent studies have highlighted ST 2825's efficacy in reducing neuroinflammation. In experiments involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells and male BALB/c mice, this compound significantly decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-6, and IL-1β. The compound also inhibited the activation of NF-κB and down-regulated the NLRP3/caspase-1 signaling pathway, indicating its potential as a therapeutic agent for neurodegenerative diseases characterized by chronic inflammation .
Inhibition of Reactive Oxygen Species
This compound has demonstrated a strong ability to inhibit the accumulation of reactive oxygen species (ROS) in LPS-stimulated BV2 cells. This effect is crucial as excessive ROS production is linked to increased inflammatory responses and cellular damage .
Lymphoma and Leukemia
In cancer research, this compound has been shown to suppress the growth of various lymphoma cell lines by inducing apoptosis and down-regulating components of the NF-κB signaling pathway. In particular, it has been effective against both MYD88-mutated and wild-type MYD88 lymphoid malignancies .
Cell Cycle Regulation
Research indicates that this compound induces cell cycle arrest at the G2/M phase by inhibiting AKT1 expression and promoting p21 overexpression. This mechanism suggests that this compound could be utilized as a potential therapeutic agent in cancer treatment by targeting cell cycle regulation pathways .
Comprehensive Data Tables
Case Studies
Case Study 1: Neuroinflammatory Response
In a study involving BV2 microglial cells treated with LPS, pretreatment with this compound resulted in significant decreases in pro-inflammatory cytokine levels and ROS accumulation, demonstrating its potential for treating neuroinflammatory conditions .
Case Study 2: Lymphoma Treatment
A study on various lymphoma cell lines showed that treatment with this compound led to decreased cell viability and induced apoptosis via NF-κB pathway inhibition. This suggests its application as a targeted therapy for lymphoid malignancies .
Mecanismo De Acción
ST 2825 ejerce sus efectos inhibiendo específicamente la homodimerización de los dominios TIR de MyD88 sin afectar la homodimerización de los dominios de muerte. Esta inhibición evita el reclutamiento de IRAK1 e IRAK4 al complejo MyD88, bloqueando así las vías de señalización descendentes que conducen a la activación del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) y la producción de citoquinas proinflamatorias . Los objetivos moleculares y las vías implicadas incluyen las vías de señalización del receptor tipo Toll (TLR) y el receptor de interleucina-1 (IL-1R) .
Comparación Con Compuestos Similares
ST 2825 es único en su inhibición específica de la dimerización de MyD88. Compuestos similares incluyen:
Pepinh-MYD: Otro inhibidor de MyD88 que se dirige al dominio MyD88 TIR.
Péptido de dominio de unión a Nemo: Inhibe la interacción entre MyD88 e IRAK4.
Resatorvid: Un inhibidor de molécula pequeña que se dirige a la vía de señalización TLR4
En comparación con estos compuestos, this compound se distingue por su alta especificidad para la dimerización de MyD88 y su capacidad para modular las respuestas inmunitarias sin afectar otras vías de señalización .
Actividad Biológica
ST 2825 is a synthetic small molecule that functions as a specific inhibitor of MyD88 dimerization, a critical component in the signaling pathways of various immune responses. This compound has garnered attention for its potential therapeutic applications in treating inflammatory diseases and certain cancers, particularly those involving aberrant NF-κB signaling due to MYD88 mutations.
Inhibition of MyD88 Dimerization
This compound mimics the structure of a heptapeptide in the BB-loop of the MyD88-TIR domain, effectively blocking the homodimerization necessary for MyD88 activation. This inhibition prevents downstream signaling through the IRAK1 and IRAK4 pathways, which are pivotal in mediating inflammatory responses and cell proliferation.
Impact on NF-κB Pathway
The compound significantly inhibits the activation of NF-κB, a transcription factor that plays a crucial role in regulating immune responses. By down-regulating this pathway, this compound reduces the expression of pro-inflammatory cytokines and chemokines.
Anti-Inflammatory Effects
Research has demonstrated that this compound exhibits potent anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated mice and BV2 microglial cells, this compound treatment resulted in:
- Reduction of Pro-Inflammatory Cytokines : Levels of TNF-α, IL-1β, IL-6, and MCP-1 were significantly decreased following this compound administration (p < 0.01) .
- Decreased iNOS and COX-2 Expression : The mRNA and protein levels of iNOS and COX-2 were markedly reduced, indicating a suppression of inflammatory mediators .
- Inhibition of ROS Accumulation : Flow cytometry analyses showed that this compound effectively inhibited reactive oxygen species (ROS) accumulation in LPS-stimulated cells .
Effects on Lymphoma and Leukemia Cells
This compound has also been investigated for its effects on various lymphoma and leukemia cell lines. Key findings include:
- Induction of Apoptosis : The compound induced apoptosis in multiple cell lines by down-regulating phosphorylation of NF-ĸB pathway components .
- Growth Suppression : All tested lymphoma cell lines exhibited reduced growth rates upon treatment with this compound, suggesting its potential as a therapeutic agent in hematological malignancies .
Cell Cycle Arrest in Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC), this compound was shown to induce G2/M phase cell cycle arrest and apoptosis. This effect was mediated through the MyD88/NF-κB/AKT1/p21 signaling pathway, highlighting its potential role in targeted cancer therapy .
Table 1: Effects of this compound on Cytokine Levels
Cytokine | Control Level | This compound Treatment Level | p-value |
---|---|---|---|
TNF-α | High | Low | <0.01 |
IL-1β | High | Low | <0.01 |
IL-6 | High | Low | <0.01 |
MCP-1 | High | Low | <0.01 |
Table 2: Impact on Cell Lines
Cell Line | Apoptosis Induction (%) | Growth Inhibition (%) | p-value |
---|---|---|---|
TMD8 | Significant | Significant | <0.05 |
Daudi | Significant | Significant | <0.05 |
THP-1 | Significant | Significant | <0.05 |
Propiedades
IUPAC Name |
(4R,7R,8aR)-1'-[2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetyl]-6-oxospiro[3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]thiazine-7,2'-pyrrolidine]-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Cl2N4O5S/c28-17-4-7-21(19(29)13-17)38-15-22(34)31-18-5-2-16(3-6-18)12-23(35)32-10-1-9-27(32)14-24-33(26(27)37)20(25(30)36)8-11-39-24/h2-7,13,20,24H,1,8-12,14-15H2,(H2,30,36)(H,31,34)/t20-,24-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLHLJXFIPCEMW-ZJSFPPFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3N(C2=O)C(CCS3)C(=O)N)N(C1)C(=O)CC4=CC=C(C=C4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]3N(C2=O)[C@H](CCS3)C(=O)N)N(C1)C(=O)CC4=CC=C(C=C4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl2N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647407 | |
Record name | (2R,4'R,8a'R)-1-({4-[2-(2,4-Dichlorophenoxy)acetamido]phenyl}acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894787-30-5 | |
Record name | (2R,4'R,8a'R)-1-({4-[2-(2,4-Dichlorophenoxy)acetamido]phenyl}acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.